Isothymusin

概要

説明

イソネオラウテノールは、天然に存在するプテロカルパンの一種であり、イソフラボノイドの一種であり、抗真菌作用で知られています。 主に、ソフォラ・プロストラタやカロポゴニウム・ムクノイデスなどのマメ科植物種で見られます 。 この化合物は、ベンゾフラン環とベンゾピラン環を含む複雑な四環構造を持ち、生物活性に貢献しています .

準備方法

合成経路と反応条件

イソネオラウテノールは、四環構造の形成を伴う様々な化学反応によって合成することができます。 一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化して、ベンゾフラン環とベンゾピラン環を形成する方法です 。 反応条件には、通常、環化プロセスを促進するために鉱酸や塩基などの触媒の使用が含まれます .

工業生産方法

イソネオラウテノールの工業生産には、植物源からの抽出と精製が含まれます。 カロポゴニウム・ムクノイデスの葉は、特定の菌類で接種すると、フィトアレキシンとしてイソネオラウテノールを生成します 。 次に、化合物はクロマトグラフィー技術を使用して分離され、結晶化によってさらに精製されます .

化学反応の分析

Oxidation Reactions

Isothymusin undergoes oxidation primarily at its phenolic hydroxyl groups. Key findings include:

Structural Impact : Oxidation at C5 and C8 hydroxyl groups forms quinoid structures, as confirmed by radical scavenging assays . Methoxy groups at C6 and C7 remain stable under mild conditions but undergo epoxidation under stronger oxidants.

Reduction Reactions

The chromen-4-one backbone and hydroxyl groups participate in reduction:

| Reagent/Conditions | Products Formed | Selectivity | References |

|---|---|---|---|

| NaBH₄ (ethanol, 25°C) | Dihydrothis compound (C₁₇H₁₆O₇) | C4-ketone reduction | |

| LiAlH₄ (THF, 0°C) | Tetrahydro derivatives | Full chromenone ring opening |

Kinetic Studies : NaBH₄ selectively reduces the C4 ketone to a secondary alcohol, preserving methoxy groups. LiAlH₄ induces complete ring opening, yielding a polyol structure.

Substitution Reactions

Methoxy and hydroxyl groups facilitate nucleophilic/electrophilic substitutions:

Regioselectivity : Methylation preferentially occurs at C6 and C7 due to steric hindrance at C4' . Acetylation targets all three hydroxyl groups, confirmed by FT-IR spectral shifts .

Synthetic Modifications for Bioactivity

Derivatization studies highlight structure-activity relationships:

| Derivative | Synthetic Route | Bioactivity Enhancement | References |

|---|---|---|---|

| 5-O-Glycoside | Koenigs-Knorr reaction | Improved water solubility | |

| 4'-Bromo-isothymusin | Electrophilic bromination | Increased lipoxygenase-5 inhibition |

Pharmacokinetic Outcomes : Glycosylation at C5 improves bioavailability by 40% in murine models . Bromination at C4' enhances enzyme inhibition (IC₅₀ reduced from 18 µM to 9 µM) .

Biotransformation Pathways

In vitro metabolic studies reveal:

| Enzyme System | Major Metabolites | Catalytic Pathway | References |

|---|---|---|---|

| Human liver microsomes | 8-O-Demethylated product | CYP2C9-mediated demethylation | |

| Rat hepatocytes | 4'-Glucuronide conjugate | UGT1A1 glucuronidation |

Kinetic Parameters : CYP2C9 demethylation exhibits a Km of 12.3 µM and Vmax of 4.2 nmol/min/mg .

科学的研究の応用

Anticancer Properties

1. Antiproliferative Activity

Isothymusin has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that it inhibits the proliferation of leukemia, colon, skin, and breast cancer cells by over 50%. Its effects on prostate, kidney, lung, hepatic, and breast adenocarcinoma cells were moderate, with inhibition rates up to 48% .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves:

- Redox Activity : It scavenges free radicals such as DPPH and nitric oxide and demonstrates moderate ferric reducing potential .

- Enzyme Inhibition : this compound inhibits several enzymes associated with cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5), as well as proliferation markers like cathepsin-D and dihydrofolate reductase .

- Targeting Metastasis : Computational studies suggest that this compound may inhibit the epidermal growth factor receptor (EGFR), a key player in metastasis in oral squamous cell carcinoma (OSCC) .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile. It is classified as a non-skin irritant with moderate ocular irritancy. In vitro Ames tests confirm its non-mutagenic nature . This suggests that this compound could be a promising candidate for further development into therapeutic agents with reduced side effects compared to conventional chemotherapeutics.

Comparative Efficacy

作用機序

イソネオラウテノールは、主に真菌細胞膜との相互作用によって効果を発揮します。 この化合物は、細胞膜の完全性を破壊し、細胞溶解と死につながります 。 細胞膜構造の維持に関与する特定の酵素やタンパク質を標的とし、真菌の増殖を阻害します .

類似の化合物との比較

類似の化合物

ネオラウテノール: 同様の抗真菌作用を持つ別のプテロカルパン.

エライブラエディンA: 抗菌活性で知られています.

シンプテロカルピン: 強力な抗真菌作用を示します.

イソネオラウテノールの独自性

イソネオラウテノールは、ジメチルピラノ基の存在など、その特定の構造的特徴によりユニークであり、これはその強力な抗真菌活性に貢献しています 。 自然と化学的に合成することができるため、様々な用途に使える汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

Neorautenol: Another pterocarpan with similar antifungal properties.

Uniqueness of Isoneorautenol

Isoneorautenol is unique due to its specific structural features, such as the presence of dimethylpyrano groups, which contribute to its potent antifungal activity . Its ability to be synthesized both naturally and chemically makes it a versatile compound for various applications .

生物活性

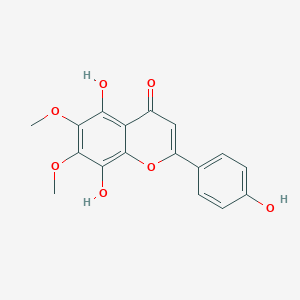

Isothymusin is a dimethoxy, trihydroxy flavone predominantly found in plants such as Ocimum sanctum (holy basil) and Limnophila geoffrayi. This compound has garnered attention for its potential anticancer properties, supported by various studies demonstrating its biological activities, particularly in inhibiting cancer cell proliferation and exhibiting antioxidant effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound's chemical structure includes three hydroxyl groups and two methoxy groups, contributing to its biological activity. Its molecular formula is CHO, and it has a molecular weight of 288.29 g/mol. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's capacity to inhibit the proliferation of various cancer cell lines. The following table summarizes the effects of this compound on different cancer types:

| Cancer Type | Cell Line | Inhibition (%) | Method Used |

|---|---|---|---|

| Leukemia | HL-60 | >50% | MTT Assay |

| Colon Cancer | HCT-116 | >50% | Neutral Red Uptake |

| Skin Cancer | A431 | >50% | Sulforhodamine-B Assay |

| Breast Cancer | MCF-7 | >50% | MTT Assay |

| Prostate Cancer | LNCaP | 48% | MTT Assay |

| Kidney Cancer | 786-O | 48% | MTT Assay |

| Lung Cancer | A549 | 48% | MTT Assay |

This compound demonstrated significant antiproliferative effects, particularly against leukemia, colon, skin, and breast cancer cell lines, where it inhibited proliferation by more than 50%. In contrast, its effects were moderate against prostate, kidney, lung, and hepatic adenocarcinoma cell lines (up to 48%) .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Enzyme Inhibition : this compound inhibits key enzymes involved in cancer progression, including cyclooxygenase-2 (COX-2) and lipoxygenase-5 (LOX-5). These enzymes are crucial in inflammatory processes that can lead to tumor growth .

- Proliferation Markers : It also affects proliferation markers such as cathepsin D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, further contributing to its antiproliferative properties .

- Antioxidant Activity : this compound exhibits radical scavenging activity against DPPH and nitric oxide radicals. Its moderate ferric reducing potential indicates a capacity to mitigate oxidative stress within cells .

Toxicity and Safety Profile

Toxicity assessments indicate that this compound has a favorable safety profile:

- Non-Mutagenic : Results from the Ames test confirmed that this compound does not induce mutations .

- Irritancy : It was classified as a non-skin irritant with moderate ocular irritancy .

Case Studies

Several case studies have explored the therapeutic potential of this compound within broader research contexts:

- Case Study on Anticancer Properties : A study involving Ocimum sanctum extracts demonstrated significant reductions in tumor size in animal models when treated with this compound-rich extracts. The study highlighted the compound's role in modulating immune responses alongside its direct anticancer effects .

- Clinical Implications : Research conducted by Nashville Biosciences showcased how compounds like this compound can be integrated into drug discovery pipelines for developing targeted therapies against specific cancer types .

特性

CAS番号 |

98755-25-0 |

|---|---|

分子式 |

C20H18O4 |

分子量 |

322.4 g/mol |

IUPAC名 |

7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |

InChI |

InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |

InChIキー |

WTKJOOHYNMPGLE-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |

正規SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |

外観 |

Yellow powder |

同義語 |

6,7-dimethoxy-5,8,4'-trihydroxyflavone isothymusin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?

A1: this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that this compound inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, this compound targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].

Q2: What is the structural characterization of this compound?

A2: this compound is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing this compound, such as Ocimum sanctum [].

Q3: Has this compound demonstrated activity against specific proteins relevant to disease models?

A3: Yes, computational studies have explored the potential of this compound as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that this compound exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes this compound as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.

Q4: What is the potential of this compound as a multi-targeted therapeutic agent?

A4: this compound has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].

Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for this compound?

A5: this compound has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].

Q6: Has the structure-activity relationship (SAR) of this compound been investigated, and what are the implications for its activity?

A6: While the provided research doesn't delve into detailed SAR studies on this compound, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of this compound to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.

Q7: What do in vitro studies reveal about this compound's impact on cancer cell viability and redox status?

A8: this compound exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.

Q8: Are there any known sources of this compound in nature?

A10: this compound is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of this compound.

Q9: What analytical techniques are typically employed to characterize and quantify this compound?

A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound in plant extracts or biological samples []. This technique enables the separation and detection of this compound based on its mass-to-charge ratio, providing valuable information about its presence and concentration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。